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Compound of Interest

Compound Name:
(4-Bromo-benzyl)-methyl-carbamic

acid tert-butyl ester

Cat. No.: B1444383 Get Quote

An In-depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester:
Synthesis, Safety, and Application in Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals on the synthesis, handling, and strategic application of (4-Bromo-
benzyl)-methyl-carbamic acid tert-butyl ester. This reagent is a valuable intermediate in

medicinal chemistry, particularly in the construction of complex molecular architectures like

Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties,

safe handling protocols derived from analogous structures, and detailed, field-proven

experimental workflows.

Compound Identification and Physicochemical
Profile
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester is a bifunctional molecule

strategically designed for multi-step organic synthesis. The molecule incorporates a stable tert-

butyloxycarbonyl (Boc) protecting group on a secondary amine and a reactive bromobenzyl

moiety. This architecture allows for selective chemical transformations, making it a key building

block in modern drug discovery.

The core physicochemical properties are summarized below. It is important to note that some

data are predicted values derived from computational models, which are standard in the
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absence of comprehensive experimental validation for novel or specialized reagents.

Property Value Source

CAS Number 260809-26-5 [1][2]

Molecular Formula C₁₃H₁₈BrNO₂ [1]

Molecular Weight 300.19 g/mol [1]

Appearance Colorless to light yellow liquid [2]

Predicted Boiling Point 354.5 ± 21.0 °C [2]

Predicted Density 1.295 ± 0.06 g/cm³ [2]

Storage Temperature Room Temperature [2]

Synonyms

N-Boc-N-methyl-4-

bromobenzylamine, tert-butyl

(4-

bromobenzyl)methylcarbamate

[1][2]

Hazard Assessment and Safety Protocols
A specific Material Safety Data Sheet (MSDS) for CAS number 260809-26-5 is not readily

available in public repositories. Therefore, a conservative hazard assessment must be

conducted based on structurally related compounds, such as N-Boc-4-bromobenzylamine

(CAS 68819-84-1) and 4-Bromobenzyl bromide. The latter is known to be a corrosive material.

[3] This approach ensures a high standard of safety in the laboratory.

GHS Hazard Classification (Inferred):

Acute Toxicity, Oral (Warning): May be harmful if swallowed.[4]

Skin Corrosion/Irritation (Warning): Causes skin irritation.[4] Based on the reactivity of the

benzyl bromide moiety, it is prudent to handle this compound as potentially corrosive.[3]

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[4]
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Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.

[4]

Mandatory Safety and Handling Procedures:
Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and a face shield as described by

OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard

EN166.[3][5]

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

Ensure no skin is exposed.[5]

Respiratory Protection: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of vapors.[5]

Handling and Storage:

Store in a tightly closed container in a dry, well-ventilated area away from incompatible

materials such as strong oxidizing agents.[5]

Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands

thoroughly after handling.

First-Aid Measures:

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek

immediate medical attention.[5]

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes

while removing contaminated clothing. Seek immediate medical attention.[5]

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for

at least 15 minutes. Seek immediate medical attention.[5]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or

poison control center immediately.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12453839
https://www.fishersci.com/store/msds?partNumber=AC150410250&productDescription=4-BROMOBENZYL+BROMIDE+9+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC150410250&productDescription=4-BROMOBENZYL+BROMIDE+9+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC181791000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Strategic Role in Synthetic Chemistry
The utility of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester stems from the

orthogonal nature of its two key functional groups.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern

organic synthesis, offering robust protection for amines.[6] Its primary advantage is its

stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and

nucleophilic), while being easily and cleanly removable under mild acidic conditions, typically

with trifluoroacetic acid (TFA).[6][7] This allows chemists to unmask the amine at a specific,

desired point in a synthetic sequence, preventing unwanted side reactions.[8]

The 4-Bromobenzyl Group: The bromobenzyl moiety serves as a versatile electrophilic

handle. The bromine atom is a good leaving group, making the benzylic carbon susceptible

to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the

molecule to a variety of nucleophiles, such as phenols, thiols, or amines, which are common

functional groups on ligands designed to bind to biological targets.

This dual functionality enables a modular and controlled approach to building complex

molecules, a critical requirement in the synthesis of bifunctional therapeutics like PROTACs.[8]

[9]

Synthesis and Purification Protocol
The synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester can be efficiently

achieved via the N-alkylation of tert-butyl methylcarbamate with 4-bromobenzyl bromide. The

causality behind this choice is the high reactivity of the benzylic bromide towards Sₙ2

displacement.

Reaction: tert-butyl methylcarbamate + 4-bromobenzyl bromide → (4-Bromo-benzyl)-methyl-
carbamic acid tert-butyl ester

Materials:

4-Bromobenzyl bromide

tert-Butyl methylcarbamate
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Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Step-by-Step Methodology:

Preparation: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl methylcarbamate

(1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq.) portion-

wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the carbamate

nitrogen, forming a potent nucleophile without competing in the subsequent substitution

reaction.

Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 4-bromobenzyl

bromide (1.05 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room

temperature and stir for 12-16 hours.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water

and brine. Causality: The water wash removes the DMF solvent, while the brine wash helps

to break any emulsions and further dry the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification (Chromatography): Purify the crude product by flash column chromatography on

silica gel using a hexane/ethyl acetate gradient to yield the pure (4-Bromo-benzyl)-methyl-
carbamic acid tert-butyl ester.

Synthesis Workflow Diagram
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1. Preparation & Deprotonation

2. Alkylation

3. Work-up & Purification

tert-butyl methylcarbamate
in anhydrous DMF

Add NaH (1.1 eq) at 0 °C

Forms sodium carbamate salt

Add 4-bromobenzyl bromide
(1.05 eq)

Sₙ2 Reaction

Stir 12-16h at RT

Quench with NaHCO₃

Extract with EtOAc

Wash with H₂O & Brine

Dry (MgSO₄) & Concentrate

Flash Column Chromatography

(4-Bromo-benzyl)-methyl-
carbamic acid tert-butyl ester

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.
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Application in Advanced Drug Discovery: PROTAC
Synthesis
A primary application for this reagent is in the synthesis of PROTACs. A PROTAC is a

heterobifunctional molecule that recruits a target protein of interest (POI) and an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the POI. The title compound

serves as a precursor to a versatile linker.

The following is a representative workflow for incorporating this linker into a PROTAC.

Step 1: Conjugation to a POI Ligand The 4-bromobenzyl group is reacted with a nucleophilic

handle (e.g., a phenol) on a ligand that binds to the target protein.

Setup: Dissolve the POI ligand (e.g., a derivative with a phenolic hydroxyl group, 1.0 eq.)

and (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester (1.1 eq.) in an appropriate

solvent like DMF.

Reaction: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.). Heat

the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete as monitored by

LC-MS. Causality: The base deprotonates the phenol, creating a phenoxide which is a strong

nucleophile for the Sₙ2 reaction with the bromobenzyl group, forming a stable ether linkage.

Purification: After work-up, purify the resulting Boc-protected POI-linker conjugate by

chromatography.

Step 2: Boc Deprotection The Boc group is removed to expose the secondary amine, which will

be used to attach the E3 ligase ligand.

Dissolution: Dissolve the Boc-protected POI-linker conjugate in dichloromethane (DCM).[8]

Acidolysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final

concentration of 20-50% (v/v).[8] Stir for 30-60 minutes.

Completion: Monitor the reaction by LC-MS. Upon completion, remove the DCM and TFA

under reduced pressure to yield the deprotected amine salt.
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Step 3: Conjugation to an E3 Ligase Ligand The newly exposed amine is coupled to an E3

ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for Cereblon) that has been

activated as a carboxylic acid.

Activation: In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.0 eq.)

using a peptide coupling reagent like HATU (1.2 eq.) in the presence of a base like DIPEA

(3.0 eq.).[9]

Coupling: Add the deprotected POI-linker amine salt (from Step 2) to the activated E3 ligase

ligand solution. Stir at room temperature until the amide bond formation is complete.

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve

high purity suitable for biological assays.

PROTAC Synthesis Workflow Diagram

Step 1: Linker Attachment

Step 2: Boc Deprotection

Step 3: E3 Ligand Coupling

POI Ligand
(with -OH group)

Boc-Protected
POI-Linker Conjugate

 K₂CO₃, DMF
(Williamson Ether Synthesis)

(4-Bromo-benzyl)-methyl-
carbamic acid tert-butyl ester

 K₂CO₃, DMF
(Williamson Ether Synthesis)

Deprotected Amine
(POI-Linker)

 TFA / DCM

Final PROTAC Molecule

 HATU, DIPEA
(Amide Coupling)

E3 Ligase Ligand
(with -COOH group)

 HATU, DIPEA
(Amide Coupling)
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Caption: Modular workflow for PROTAC synthesis using the title compound.

Quality Control and Characterization
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The identity, purity, and structural integrity of the synthesized (4-Bromo-benzyl)-methyl-
carbamic acid tert-butyl ester and all subsequent intermediates must be rigorously

confirmed. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and absence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and

assess the purity of the compound.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By adhering to these detailed protocols and safety guidelines, researchers can effectively and

safely utilize (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester as a strategic building

block in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
material safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444383#4-bromo-benzyl-methyl-carbamic-acid-tert-
butyl-ester-material-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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